5-Fluoro-4-hydroxy-2,2-dimethylpentanal
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Overview
Description
5-Fluoro-4-hydroxy-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13FO2. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a dimethylpentanal structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-2,2-dimethylpentanal can be achieved through various synthetic routes. One common method involves the fluorination of 4-hydroxy-2,2-dimethylpentanal using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxy-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-oxo-2,2-dimethylpentanal.
Reduction: Formation of 5-Fluoro-4-hydroxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-hydroxy-2,2-dimethylpentanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxy-2,2-dimethylpentanal involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-hydroxy-2,2-dimethylpentanol
- 5-Fluoro-4-oxo-2,2-dimethylpentanal
- 4-Hydroxy-2,2-dimethylpentanal
Uniqueness
5-Fluoro-4-hydroxy-2,2-dimethylpentanal is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity, stability, and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H13FO2 |
---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H13FO2/c1-7(2,5-9)3-6(10)4-8/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
ZTZYUVUBYXISCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(CF)O)C=O |
Origin of Product |
United States |
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